

Navigating the Solubility Landscape of 2-Allyl-4-ethoxyphenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Allyl-4-ethoxyphenol

Cat. No.: B122652

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **2-Allyl-4-ethoxyphenol** (CAS 142875-24-9).^[1] Due to a notable absence of direct quantitative solubility data in publicly available literature, this document leverages information on structurally similar compounds to infer potential solubility profiles. Furthermore, it details established experimental protocols for solubility determination of phenolic compounds and explores computational models for solubility prediction. This guide aims to equip researchers with the necessary theoretical framework and practical methodologies to effectively work with **2-Allyl-4-ethoxyphenol** in various solvent systems.

Introduction to 2-Allyl-4-ethoxyphenol

2-Allyl-4-ethoxyphenol is a phenolic compound with potential applications in various fields of chemical research and development. Understanding its solubility is a critical first step in formulation, reaction chemistry, and biological studies. The molecular structure, featuring both a hydrophobic allyl group and a more polar ethoxyphenol moiety, suggests a nuanced solubility profile that will be highly dependent on the chosen solvent.

Inferred Solubility Profile

While direct quantitative solubility data for **2-Allyl-4-ethoxyphenol** is not readily available, we can draw inferences from closely related molecules.

Table 1: Solubility Data of Structurally Related Compounds

Compound	Solvent	Solubility	Temperature (°C)
2-Ethoxyphenol	Water	9 g/L	Not Specified
2-Ethoxyphenol	Water	8.414 g/L	24.99
2-Allyl-4-methoxyphenol	Chloroform	Slightly Soluble	Not Specified
2-Allyl-4-methoxyphenol	DMSO	Slightly Soluble	Not Specified
2-Allyl-4-methoxyphenol	Methanol	Slightly Soluble	Not Specified
4-Ethoxyphenol	Water	Slightly soluble to soluble	Not Specified
4-Ethoxyphenol	Oils	Soluble	Not Specified

Data compiled from multiple sources.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Based on this data, it is reasonable to hypothesize that **2-Allyl-4-ethoxyphenol** will exhibit limited solubility in water and greater solubility in organic solvents, particularly those with moderate polarity. The presence of the allyl group, in comparison to 2-ethoxyphenol, may slightly decrease its aqueous solubility.

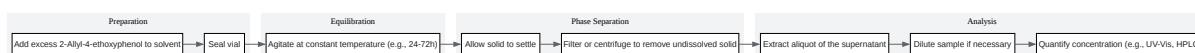
Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, established experimental methods for phenolic compounds can be employed. The shake-flask method is a widely accepted standard.
[\[5\]](#)[\[6\]](#)

Shake-Flask Method

This method involves equilibrating an excess of the solid compound in the solvent of interest at a constant temperature, followed by the quantification of the dissolved solute in a saturated solution.

Experimental Workflow:



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Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Steps:

- **Preparation:** An excess amount of solid **2-Allyl-4-ethoxyphenol** is added to a known volume of the selected solvent in a sealed container.
- **Equilibration:** The mixture is agitated in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Sampling and Analysis:** A carefully measured aliquot of the clear supernatant is withdrawn. The concentration of **2-Allyl-4-ethoxyphenol** in the sample is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with known concentrations of the compound is used for quantification.

Computational Approaches to Solubility Prediction

In the absence of experimental data, computational models can provide valuable estimates of solubility. These methods range from empirical fragment-based approaches to more rigorous

thermodynamic calculations.

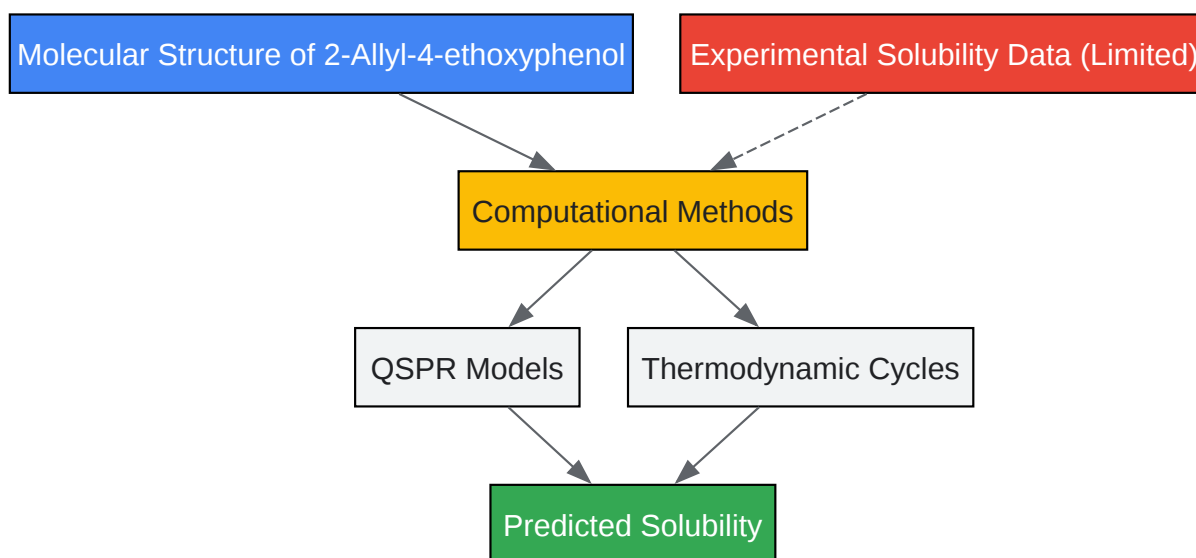
Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use mathematical equations to correlate the structural properties of molecules with their physicochemical properties, including solubility.^[7] These models are trained on large datasets of compounds with known solubilities.

Thermodynamic Cycle Methods

These methods calculate solubility based on the free energy of solvation and the free energy of the solid state. While computationally intensive, they can provide highly accurate predictions.

Logical Relationship of Solubility Prediction Methods:



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Caption: Interplay of experimental data and computational methods for solubility prediction.

Conclusion

While direct, experimentally determined quantitative solubility data for **2-Allyl-4-ethoxyphenol** remains elusive, a combination of inferences from related compounds, established experimental protocols, and computational prediction methods provides a robust framework for researchers. It is recommended that for any critical application, the solubility be determined experimentally using the methods outlined in this guide. The information presented here serves as a valuable starting point for scientists and professionals in drug development and other research areas to effectively utilize **2-Allyl-4-ethoxyphenol**.

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